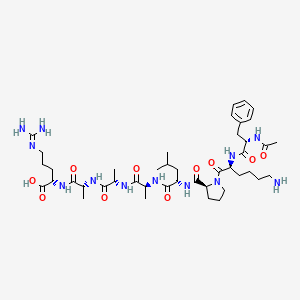

BM213

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H70N12O10 |

|---|---|

Molecular Weight |

915.1 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

QDSKFYCCEHFZAH-XVSJJFNZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BM213: A Selective C5aR1 Agonist with Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) centrally involved in inflammatory responses.[1][2] Unlike the endogenous ligand C5a, which also activates the C5a receptor 2 (C5aR2), this compound exhibits high selectivity for C5aR1, with over 1000-fold greater potency for C5aR1 than for the C3a receptor, and no activity at C5aR2. This selectivity makes this compound a valuable tool for elucidating the specific functions of C5aR1. Furthermore, this compound demonstrates biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, a characteristic that may contribute to its therapeutic potential, particularly in cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity at different receptors and in various functional assays.

| Parameter | Receptor | Value | Reference |

| EC50 | C5aR1 | 59 nM | |

| EC50 | C3aR | 52.8 µM |

Table 1: Receptor Activation Potency of this compound.

| Assay | Cell Type | Effect of this compound (1 µM) | Reference |

| Cytokine Release | Human Macrophages | Significant suppression of LPS-induced IL-6 and TNFα |

Table 2: Functional Activity of this compound in a Cellular Model of Inflammation.

Signaling Pathways and Biased Agonism

This compound activates C5aR1, leading to the initiation of downstream signaling cascades. A key feature of its mechanism is the induction of G-protein mediated signaling, specifically resulting in calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][2]

Crucially, this compound does not induce the recruitment of β-arrestin to C5aR1.[1][2] This phenomenon, known as biased agonism, distinguishes this compound from the endogenous ligand C5a and may be central to its therapeutic effects. The structural basis for this bias has been elucidated through cryo-electron microscopy, revealing that this compound engages C5aR1 in a manner that favors G-protein coupling without promoting the conformational changes necessary for β-arrestin binding.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Cells endogenously expressing or transfected with C5aR1 are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) for 1 hour at 37°C.

-

Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of this compound at various concentrations.

-

Signal Detection: Fluorescence intensity is measured kinetically for a defined period (e.g., 180 seconds) immediately after compound addition.

-

Data Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves are generated, and the EC50 value is determined using non-linear regression.

pERK1/2 Signaling Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the C5aR1 signaling cascade.

Methodology:

-

Cell Culture and Starvation: C5aR1-expressing cells are seeded in 96-well plates and grown to confluence. Prior to the assay, cells are serum-starved for 4-6 hours.

-

Compound Stimulation: Cells are treated with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Detection: The concentration of phosphorylated ERK1/2 in the cell lysates is determined using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

-

Data Analysis: The signal is normalized to the total ERK1/2 protein concentration or cell number. Dose-response curves are plotted to determine the EC50 for ERK1/2 phosphorylation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C5aR1.

Methodology:

-

Cell Line: A cell line engineered to co-express C5aR1 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag is used.

-

Cell Plating: Cells are seeded in 96- or 384-well white-walled plates and incubated overnight.

-

Compound Addition: this compound is added to the cells at various concentrations.

-

Signal Detection: Upon β-arrestin recruitment to the receptor, the two protein tags are brought into proximity, leading to the generation of a detectable signal (e.g., chemiluminescence or bioluminescence resonance energy transfer - BRET). The signal is measured after a defined incubation period (e.g., 60-90 minutes).

-

Data Analysis: Dose-response curves are generated to assess the extent of β-arrestin recruitment. The lack of a significant response indicates biased agonism.

Macrophage Cytokine Release Assay

This assay assesses the functional consequence of C5aR1 activation by this compound in an inflammatory context.

Methodology:

-

Macrophage Culture: Human monocyte-derived macrophages are cultured in 24-well plates.

-

Stimulation: Macrophages are pre-treated with lipopolysaccharide (LPS) to induce a pro-inflammatory state, followed by the addition of this compound at a concentration of 1 µM.

-

Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of IL-6 and TNFα in the supernatants are measured using specific ELISAs.

-

Data Analysis: The levels of cytokines in the this compound-treated samples are compared to those in the LPS-only treated controls to determine the effect of this compound on inflammatory cytokine release.

In Vivo Mammary Carcinoma Model

This experiment evaluates the anti-tumor activity of this compound in a preclinical cancer model.

Methodology:

-

Tumor Cell Implantation: Female mice (e.g., BALB/c) are inoculated with a murine mammary carcinoma cell line (e.g., 4T1) into the mammary fat pad.

-

Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via a systemic route (e.g., intraperitoneal injection) on a defined schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry, to assess changes in the tumor microenvironment.

-

Data Analysis: Tumor growth curves are plotted, and the final tumor weights are compared between the this compound-treated and control groups to determine the anti-tumor efficacy.

Logical Relationship of Biased Agonism

The biased agonism of this compound is a critical aspect of its mechanism of action, leading to a specific set of cellular responses that differ from those induced by the endogenous, unbiased agonist C5a.

References

- 1. Collection - Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

BM213: A Selective C5aR1 Agonist for Targeted Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammatory disease. The C5a anaphylatoxin is a potent pro-inflammatory mediator, exerting its effects through two G protein-coupled receptors (GPCRs), C5aR1 (CD88) and C5aR2 (C5L2).[1][2] While the blockade of C5aR1 has been a therapeutic strategy, the lack of selective agonists has hindered the specific interrogation of C5aR1's functions.[1][3] BM213 is a novel, potent, and selective peptide agonist for the complement C5a receptor 1 (C5aR1).[1][3] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization. A key feature of this compound is its nature as a biased agonist; it stimulates G-protein-mediated signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, without engaging the β-arrestin pathway.[3][4][5] This unique profile makes this compound an invaluable tool for dissecting the nuanced roles of C5aR1 signaling in health and disease, including its potential anti-cancer activities.[2][3]

Core Compound Profile: this compound

This compound is a synthetic peptide agonist designed for high selectivity and potency at the human C5aR1.[2][5] Unlike the endogenous ligand C5a, which binds to both C5aR1 and C5aR2, this compound specifically activates C5aR1.[1][3] This selectivity is crucial for isolating and studying the specific downstream effects of C5aR1 activation. Furthermore, this compound has demonstrated stability in serum and a favorable safety profile in preliminary studies, showing no cytotoxicity on SH-SY5Y cells.[1][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro functional assays. The data highlights its potent agonism at C5aR1 and negligible activity at other related receptors.

| Parameter | Receptor | Value | Reference(s) |

| Potency (EC₅₀) | Human C5aR1 | 59 nM | [1][3][6] |

| Human C3aR | 52.8 µM | [1][3] | |

| Selectivity | Activity at C5aR2 | None detected | [1][3][5] |

| Selectivity over C3aR | >1000-fold | [1][3][5] |

Table 1: Potency and Selectivity of this compound.

| Functional Readout | Effect of this compound | Reference(s) |

| G-Protein Signaling | ||

| Calcium Mobilization | Induces | [2][3][5] |

| pERK1/2 Signaling | Induces | [2][3][5] |

| β-Arrestin Pathway | ||

| β-Arrestin Recruitment | No induction | [2][3][5] |

| Cellular Response | ||

| LPS-induced IL-6 & TNFα release (Human Macrophages) | Suppresses at 1 µM | [1][3] |

| Neutrophil Mobilization (in vivo, murine) | Induces | [2][5] |

| Tumor Growth (in vivo, murine breast cancer model) | Significant reduction | [1][2][3] |

Table 2: Functional Profile of this compound.

Mechanism of Action: Biased Agonism

This compound acts as a G protein-biased agonist of C5aR1.[4][7] Upon binding, it stabilizes a receptor conformation that preferentially couples to Gαi proteins, initiating downstream signaling cascades that lead to calcium mobilization and the phosphorylation of ERK1/2.[3][4][8]

Crucially, the this compound-C5aR1 complex does not effectively recruit β-arrestin.[3][5] This lack of β-arrestin engagement is a defining characteristic of its biased signaling and is attributed to specific amino acid substitutions in the peptide's sequence compared to the C-terminus of C5a.[7] This mechanism prevents receptor desensitization and internalization typically mediated by β-arrestin, potentially leading to a sustained G-protein signal. This selective activation makes this compound a powerful tool to differentiate G-protein-dependent effects from β-arrestin-dependent effects in C5aR1 biology.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C5aR1 activation.

Principle: Gαq or Gαi coupling activates Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase is detected by a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Preparation: Seed cells expressing C5aR1 (e.g., HEK293 or THP-1) into a 96-well black-wall, clear-bottom plate and culture overnight to form a monolayer.

-

Dye Loading: Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Fura-2 AM in HBSS with probenecid). Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Data Acquisition: Place the cell plate in a fluorescence plate reader (e.g., FlexStation or SpectraMax) equipped with an automated injector.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the this compound solution and immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

-

Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

pERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway downstream of C5aR1.

Principle: G-protein activation leads to a signaling cascade that results in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). The amount of phosphorylated ERK (pERK) is measured, typically by Western Blot or a plate-based immunoassay like HTRF or AlphaScreen.

Methodology (Western Blot):

-

Cell Culture and Starvation: Plate C5aR1-expressing cells and grow to 80-90% confluency. To reduce basal pERK levels, serum-starve the cells for 4-12 hours prior to the experiment.

-

Stimulation: Treat cells with desired concentrations of this compound for a predetermined time (typically 5-10 minutes at 37°C).

-

Lysis: Immediately stop the stimulation by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phospho-ERK1/2 (p44/42) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Analysis: Quantify band intensities using densitometry. Normalize the pERK signal to the total ERK signal.

β-Arrestin Recruitment Assay

This assay determines if ligand binding to C5aR1 leads to the recruitment of β-arrestin to the receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). The C5aR1 is tagged with one part of a reporter enzyme/protein (e.g., a small fragment of β-galactosidase or NanoLuc) and β-arrestin is tagged with the complementary part (e.g., the large fragment of β-galactosidase or a fluorescent acceptor). Recruitment brings the tags into proximity, generating a measurable signal.

Methodology (EFC-based, e.g., PathHunter):

-

Cell Plating: Use a cell line stably co-expressing the C5aR1-ProLink (PK) fusion and the β-arrestin-Enzyme Acceptor (EA) fusion. Plate the cells in a 384-well white assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound (and a positive control, like C5a) to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the chemiluminescent signal on a plate reader.

-

Analysis: Plot the signal against the log of the agonist concentration to generate dose-response curves. This compound is expected to produce a flat line, indicating no recruitment.

Macrophage Cytokine Release Assay

This assay measures the effect of this compound on the inflammatory response of macrophages.

Principle: Macrophages (e.g., human monocyte-derived macrophages or a cell line like J774A.1) are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNFα and IL-6. The effect of a co-incubated compound (this compound) on the level of secreted cytokines is then measured by ELISA.

Methodology:

-

Macrophage Culture: Differentiate primary human monocytes into macrophages or culture a macrophage cell line. Plate the cells in a 12-well or 24-well plate.

-

Treatment: Pre-treat the macrophages with various concentrations of this compound for a short period (e.g., 30 minutes).

-

Stimulation: Add a stimulating agent, typically LPS (e.g., 100 ng/mL), to all wells except the unstimulated control.

-

Incubation: Incubate the cells for 16-18 hours at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.

-

Analysis: Compare the cytokine concentrations in the this compound-treated wells to the LPS-only control wells.

Murine In Vivo Neutrophil Mobilization Assay

This assay assesses the ability of a C5aR1 agonist to induce the release of neutrophils from the bone marrow into the bloodstream in a live animal model.

Principle: Activation of C5aR1 on neutrophils and endothelial cells causes a rapid and transient mobilization of neutrophils from the bone marrow into the peripheral circulation.

Methodology:

-

Animal Model: Use wild-type mice (e.g., C57BL/6J). C5aR1 knockout mice can be used as a negative control to confirm receptor specificity.

-

Compound Administration: Administer this compound via intravenous (i.v.) injection through the tail vein. A vehicle control (saline) group must be included.

-

Blood Collection: Collect a small volume of blood (e.g., via tail bleed or retro-orbital sampling) at baseline (time 0) and at various time points post-injection (e.g., 15, 30, 60 minutes).

-

Blood Analysis:

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of circulating neutrophils.

-

Alternatively, prepare blood smears, stain with a Wright-Giemsa stain, and perform a manual differential count under a microscope.

-

Flow cytometry can also be used to quantify neutrophils (identified as CD11b⁺⁺, Ly6G⁺⁺ cells).

-

-

Analysis: Calculate the percentage or absolute number of circulating neutrophils at each time point and compare the response in the this compound-treated group to the vehicle control group.

Conclusion

This compound is a highly selective and potent C5aR1 agonist with a unique biased signaling profile. Its ability to activate G-protein pathways without recruiting β-arrestin provides an unprecedented tool for researchers to explore the specific physiological and pathological roles of C5aR1-mediated G-protein signaling. The data and protocols presented in this guide offer a robust framework for utilizing this compound in studies related to inflammation, immunology, and oncology, paving the way for new insights and potential therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. revvity.com [revvity.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]

The Role of BM213 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM213 is a potent and selective synthetic peptide agonist of the complement C5a receptor 1 (C5aR1), a key player in the innate immune response.[1] The C5a/C5aR1 signaling axis is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[2][3] this compound offers a unique tool to probe the intricacies of C5aR1 signaling and its role in inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for key in vitro assays used to characterize its activity.

Core Concepts

This compound acts as a biased agonist at C5aR1, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it stimulates G-protein-mediated signaling, leading to calcium mobilization and phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), without significantly recruiting β-arrestin.[1] This biased agonism is a critical feature, as it may allow for the selective activation of desired anti-inflammatory or immunomodulatory responses while avoiding potentially detrimental effects associated with β-arrestin signaling.

One of the key anti-inflammatory effects of this compound is its ability to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα), in response to inflammatory stimuli like lipopolysaccharide (LPS).

Data Presentation

Quantitative Agonist Activity of this compound

| Receptor | Assay | Parameter | Value |

| Human C5aR1 | Calcium Mobilization | EC₅₀ | 59 nM[3] |

| Human C3aR | Calcium Mobilization | EC₅₀ | 52.8 µM[3] |

Inhibition of LPS-Induced Cytokine Release by this compound

| Cytokine | Cell Type | This compound Concentration | Inhibition |

| IL-6 | Human Macrophages | 1 µM | Significant suppression[3] |

| TNFα | Human Macrophages | 1 µM | Significant suppression[3] |

Signaling Pathways and Experimental Workflows

This compound-Induced C5aR1 Signaling Pathway

Caption: this compound biased agonism at C5aR1.

Experimental Workflow for Characterizing this compound Activity

Caption: Workflow for this compound in vitro characterization.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C5aR1 activation by this compound.

Materials:

-

CHO cells stably expressing human C5aR1 (CHO-hC5aR1)

-

Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound stock solution

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection

Protocol:

-

Cell Seeding: Seed CHO-hC5aR1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the this compound dilutions and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every second for at least 60 seconds.

-

-

Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of this compound and plot the dose-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream target in the C5aR1 signaling cascade.

Materials:

-

CHO-hC5aR1 cells

-

Serum-free culture medium

-

This compound stock solution

-

Lysis buffer containing protease and phosphatase inhibitors

-

Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Protocol:

-

Cell Culture and Starvation: Seed CHO-hC5aR1 cells and grow to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours prior to stimulation.

-

Cell Stimulation: Treat the starved cells with various concentrations of this compound for 5 minutes at 37°C.

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for phospho-ERK1/2 and normalize to the total-ERK1/2 signal.

LPS-Induced Cytokine Release Assay

This assay measures the ability of this compound to suppress the release of pro-inflammatory cytokines from macrophages stimulated with LPS.

Materials:

-

Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated into macrophages)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

ELISA kits for human IL-6 and TNFα

Protocol:

-

Cell Culture: Culture hMDMs or differentiated THP-1 cells in 24-well plates.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour at 37°C.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the culture supernatants.

-

Cytokine Quantification:

-

Perform ELISAs for IL-6 and TNFα on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the concentration of each cytokine in the supernatants. Determine the percentage inhibition of cytokine release by this compound at each concentration compared to the LPS-only control.

This compound is a valuable research tool for investigating the role of C5aR1 in inflammation. Its selective and biased agonism provides a unique opportunity to dissect the complex signaling pathways downstream of this receptor. The detailed protocols provided in this guide will enable researchers to effectively characterize the activity of this compound and further explore its potential as a modulator of the inflammatory response.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of BM213 and its Potential Role in Neutrophil Extracellular Trap Formation

Disclaimer: The direct effects of the C5aR1 agonist this compound on neutrophil extracellular trap (NET) formation have not been extensively studied in publicly available literature. This guide provides a comprehensive overview of this compound's known mechanisms and the established pathways of NETosis, proposing a hypothetical framework for how this compound might influence this process. The experimental protocols and signaling pathways described herein are based on this hypothesized connection and are intended to guide future research in this novel area.

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[1][2][3] This process, known as NETosis, is a critical component of the innate immune response. However, excessive or dysregulated NET formation has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in cancer progression.[2][3]

This compound is a potent and selective synthetic peptide agonist of the complement C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils.[4][5][6] The natural ligand for C5aR1, C5a, is a potent inflammatory mediator that can induce NET formation.[1][7] Given that this compound activates C5aR1, it is plausible that it may also modulate NETosis. This guide explores the potential core mechanisms, proposes experimental approaches, and provides a framework for investigating the role of this compound in neutrophil extracellular trap formation.

Core Mechanism of Action: this compound and C5aR1 Signaling

This compound acts as a selective agonist at the C5aR1, exhibiting over 1000-fold selectivity for C5aR1 over the related C3a receptor.[4][5] Unlike the natural ligand C5a, this compound is a biased agonist. Upon binding to C5aR1, it triggers intracellular signaling cascades, primarily through G-protein coupling, leading to calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[4][5][8] Notably, this compound does not induce the recruitment of β-arrestin, a key protein in GPCR desensitization and internalization.[4][5][8] This biased agonism may result in a sustained signaling output compared to C5a.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity and general NETosis assays.

Table 1: Quantitative Profile of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| C5aR1 EC50 | 59 nM | Calcium Mobilization Assay | [4][5] |

| C3aR EC50 | 52.8 µM | Calcium Mobilization Assay | [4][5] |

| C5aR2 Activity | None Detected | - | [4][5] |

| IL-6 and TNFα Release | Significantly Suppressed at 1 µM | LPS-stimulated Human Macrophages | [4][5] |

Table 2: Example Quantitative Data from in Vitro NETosis Assays

| Stimulus | Concentration | Incubation Time | % NET-forming Cells | Quantification Method | Reference |

| PMA | 50-100 nM | 3-4 hours | Variable (e.g., 20-70%) | Fluorescence Microscopy | [9][10] |

| Ionomycin | 4 µM | 2-4 hours | Variable | Fluorescence Microscopy | [11] |

| LPS | 100 ng/mL | 3 hours | Variable | Fluorescence Microscopy | [9] |

| C5a | 10-100 nM | 1 hour | Variable | Sytox Green Plate Reader Assay | [1][7] |

Proposed Signaling Pathway for this compound-Induced NETosis

Based on the known signaling of this compound and the established pathways of NETosis, a hypothetical signaling cascade can be proposed. Activation of C5aR1 by this compound is expected to initiate a signaling cascade involving G-protein activation, leading to downstream effectors that are known to be involved in NET formation.

Caption: Proposed signaling pathway for this compound-induced NET formation.

Experimental Protocols

To investigate the effect of this compound on NET formation, a series of in vitro experiments can be conducted.

Neutrophil Isolation

-

Objective: To obtain a pure population of primary human neutrophils.

-

Methodology:

-

Collect whole blood from healthy donors in EDTA-containing tubes.

-

Perform density gradient centrifugation using Ficoll-Paque or a similar medium to separate polymorphonuclear cells (PMNs) from peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs).

-

Lyse remaining RBCs using a hypotonic lysis buffer.

-

Wash the resulting neutrophil pellet with a suitable buffer (e.g., RPMI 1640) and resuspend at the desired concentration.

-

Assess cell viability and purity using Trypan Blue exclusion and flow cytometry (CD16b/CD66b staining), respectively. Purity should be >95%.

-

In Vitro NET Induction with this compound

-

Objective: To stimulate neutrophils with this compound to induce NET formation.

-

Methodology:

-

Seed isolated neutrophils (e.g., 2 x 105 cells/well) in a multi-well plate (e.g., 24-well) containing coverslips for imaging or in a 96-well plate for quantification.

-

Treat neutrophils with varying concentrations of this compound (e.g., 10 nM - 1 µM).

-

Include a positive control (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA) and a negative control (untreated cells).

-

Incubate the cells at 37°C in a 5% CO2 incubator for a specified time course (e.g., 30 minutes to 4 hours).

-

Quantification of NET Formation

-

Objective: To quantitatively measure the extent of NETosis in response to this compound.

-

Methodology:

-

Fluorometric Quantification of Extracellular DNA:

-

After incubation, add a cell-impermeable DNA dye (e.g., Sytox Green) to each well.

-

Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

An increase in fluorescence indicates the release of extracellular DNA, a hallmark of NETosis.

-

-

ELISA for NET-Specific Markers:

-

Coat an ELISA plate with an antibody against a NET component (e.g., anti-MPO or anti-neutrophil elastase).

-

After incubation, collect the cell culture supernatants.

-

Add the supernatants to the coated plate, followed by a peroxidase-conjugated anti-DNA antibody.

-

Measure the absorbance to quantify the amount of MPO-DNA or NE-DNA complexes.

-

-

Visualization of NETs

-

Objective: To visually confirm the formation of NETs.

-

Methodology:

-

Fix the cells on the coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against NET components (e.g., anti-citrullinated histone H3, anti-MPO, anti-neutrophil elastase).

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain the DNA with a fluorescent dye (e.g., DAPI or Hoechst 33342).

-

Mount the coverslips on microscope slides and visualize using fluorescence microscopy.

-

Experimental Workflow Diagram

References

- 1. Neutrophils’ Extracellular Trap Mechanisms: From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Neutrophil Extracellular Trap Formation and Regulation in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The C5a-C5aR1 Axis: A Central Regulator of Inflammation and a Key Therapeutic Target in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens and the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide array of diseases. Central to this inflammatory cascade is the C5a-C5aR1 axis. C5a, a potent anaphylatoxin generated during complement activation, exerts its powerful pro-inflammatory effects primarily through its interaction with the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88). This axis is a critical mediator in recruiting and activating myeloid cells, such as neutrophils and monocytes, thereby initiating and amplifying inflammatory responses.[1][2] Emerging evidence has implicated the C5a-C5aR1 axis as a key driver in the pathophysiology of sepsis, autoimmune disorders, cancer, and neurodegenerative diseases, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of the C5a-C5aR1 axis in various disease states, details key experimental methodologies to study its activity, and explores the landscape of therapeutic strategies targeting this critical inflammatory pathway.

The C5a-C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events that culminate in a robust pro-inflammatory response. As a canonical G protein-coupled receptor, C5aR1 primarily couples to Gαi proteins.[3] This interaction leads to the dissociation of the G protein subunits and the subsequent activation of downstream effector molecules.

Key signaling events following C5aR1 activation include:

-

Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Phosphoinositide 3-kinase (PI3K) activation: The PI3K pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-activated protein kinase (MAPK) cascades: Activation of ERK1/2, p38, and JNK pathways regulates gene expression, cytokine production, and cell differentiation.

-

β-arrestin recruitment: Following G protein-mediated signaling, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but also initiates a second wave of signaling and mediates receptor internalization.[4]

These signaling pathways collectively orchestrate a range of cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines and chemokines.[3]

dot

Caption: C5a-C5aR1 Signaling Cascade.

Role of the C5a-C5aR1 Axis in Disease

Dysregulation of the C5a-C5aR1 axis is a common feature in a multitude of inflammatory and immune-mediated diseases.

Sepsis

In sepsis, an overwhelming systemic inflammatory response to infection, the complement system is excessively activated, leading to a surge in C5a levels.[5] This "C5a storm" contributes significantly to the pathophysiology of sepsis by:

-

Inducing a cytokine storm: C5a stimulates myeloid cells to release a flood of pro-inflammatory cytokines, such as TNF-α and IL-6, exacerbating systemic inflammation.[6]

-

Causing immune paralysis: Paradoxically, prolonged exposure to high levels of C5a can lead to neutrophil dysfunction, impairing their ability to clear pathogens.[7]

-

Promoting organ damage: C5aR1 is upregulated in various organs during sepsis, and its activation contributes to tissue injury, including acute lung injury (ALI).[8]

Studies in animal models have demonstrated that blockade of C5a or C5aR1 significantly improves survival rates.[6][9]

| Disease Model | Intervention | Outcome | Reference |

| Sepsis (Cecal Ligation and Puncture - CLP) | C5aR1 knockout mice | 80% survival vs 31% in wild-type | [9] |

| Sepsis (CLP) | Anti-C5a antibody | 100% survival vs 25% in control | [6] |

| Sepsis (CLP) | C5aR1 antagonist (C5aRa) | Significantly improved survival | [7] |

Autoimmune Diseases

The C5a-C5aR1 axis plays a pivotal role in the pathogenesis of several autoimmune diseases by perpetuating inflammatory responses and contributing to tissue destruction.

-

Rheumatoid Arthritis (RA): C5a is found at high concentrations in the synovial fluid of RA patients, where it attracts neutrophils and macrophages into the joint space.[10][11] These activated immune cells release degradative enzymes and inflammatory mediators that contribute to cartilage and bone destruction.[12]

-

Systemic Lupus Erythematosus (SLE): In lupus nephritis, a serious complication of SLE, the C5a-C5aR1 axis is implicated in podocyte injury through the induction of mitochondrial fission.[13][14][15] Blockade of C5aR1 has been shown to ameliorate disease in animal models of lupus nephritis.[3][16]

| Disease | Finding | Concentration/Effect | Reference |

| Rheumatoid Arthritis | C5a in synovial fluid | ~2.5 x 10⁻⁹ mol/L | [10][11] |

| Lupus Nephritis | C5aR1 blockade | Reduced renal disease and autoantibodies | [3][16] |

Cancer

The role of the C5a-C5aR1 axis in cancer is complex and context-dependent. While complement activation can mediate anti-tumor effects, chronic inflammation driven by C5a can create an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.[9][17][18]

-

Immune Evasion: C5a can recruit and activate myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) to the tumor site, which suppress the anti-tumor activity of CD8+ T cells.[9][19]

-

Metastasis: The C5a-C5aR1 axis can enhance the motility and invasiveness of cancer cells and promote the formation of pre-metastatic niches.[17][20][21] C5a can also induce the formation of neutrophil extracellular traps (NETs) by PMN-MDSCs, which can facilitate the dissemination of cancer cells.[22][23][24]

-

Therapeutic Resistance: C5aR1 signaling has been implicated in resistance to chemotherapy and immunotherapy.[19]

dot

Caption: C5a-C5aR1 Mediated Immune Evasion in Cancer.

Neurodegenerative Diseases

Emerging evidence suggests a role for the C5a-C5aR1 axis in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease (AD).

-

Neuroinflammation: In the AD brain, C5aR1 is expressed on microglia, the resident immune cells of the central nervous system.[17] The presence of amyloid-beta plaques can trigger complement activation and C5a production, leading to chronic microglial activation and neuroinflammation.

-

Synaptic Pruning: Dysregulated C5a-C5aR1 signaling can contribute to excessive microglial-mediated synaptic pruning, leading to synaptic loss and cognitive decline.[25]

-

Neuronal Damage: C5a can directly induce neuronal cell death, and this effect can be blocked by C5aR1 antagonists.[17]

Pharmacological or genetic inhibition of C5aR1 has been shown to reduce pathology and rescue cognitive deficits in mouse models of AD.[20][25][26]

Other Diseases

The detrimental effects of C5a-C5aR1 signaling have also been implicated in a range of other conditions, including:

-

Atherosclerosis: The C5a-C5aR1 axis contributes to the formation of atherosclerotic lesions by promoting inflammation within the blood vessel wall.[5][27][28]

-

Acute Lung Injury (ALI) and ARDS: C5a is a key mediator of lung inflammation and injury in ALI and Acute Respiratory Distress Syndrome (ARDS), including in the context of COVID-19.[2][29][30]

-

COVID-19: Elevated levels of C5a are associated with the severity of COVID-19 and the development of ARDS. The C5a-C5aR1 axis drives the infiltration of myeloid cells into the lungs and contributes to the cytokine storm.[2][31]

Therapeutic Targeting of the C5a-C5aR1 Axis

Given its central role in driving inflammation, the C5a-C5aR1 axis represents a prime target for therapeutic intervention. Several strategies are being pursued, including monoclonal antibodies targeting C5a and small molecule antagonists of C5aR1.

| Therapeutic Agent | Type | Mechanism of Action | Indication(s) | Reference |

| Avacopan (Tavneos®) | Small molecule C5aR1 antagonist | Allosterically inhibits C5aR1 | ANCA-associated vasculitis | [13][14][32][33][34][35] |

| PMX53 | Cyclic peptide C5aR1 antagonist | Competitive antagonist of C5aR1 | Preclinical studies in various inflammatory diseases | [1][12][36] |

| Vilobelimab (IFX-1) | Monoclonal antibody | Binds to C5a, preventing interaction with C5aR1 | Sepsis, COVID-19 | [37] |

| Avdoralimab (IPH5401) | Monoclonal antibody | Blocks the C5a-C5aR1 interaction | COVID-19, Cancer | [2] |

IC50 Values for C5aR1 Antagonists

| Compound | IC50 | Assay | Reference |

| Avacopan (CCX168) | 0.1 nM | [¹²⁵I]-C5a displacement from U937 cells | [14][33][35] |

| PMX53 | 20 nM | Inhibition of C5a-induced effects in neutrophils | [1][12][36] |

| CEG-0598 | 55.51 nM | C5aR activity assay | [36] |

Key Experimental Protocols

A variety of in vitro and in vivo assays are utilized to investigate the function of the C5a-C5aR1 axis.

C5a Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A sandwich ELISA is commonly used to quantify C5a levels in biological fluids such as plasma, serum, and synovial fluid.

Generalized Protocol:

-

Coating: A 96-well microplate is coated with a capture antibody specific for C5a.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Standards and samples are added to the wells and incubated to allow C5a to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody specific for C5a is added, forming a sandwich complex.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of C5a is determined by comparison to a standard curve.

Cell Migration: Chemotaxis Assay

Principle: A Boyden chamber or Transwell assay is used to assess the chemotactic response of cells, such as neutrophils, to a C5a gradient.

Generalized Protocol:

-

Cell Preparation: Isolate and label neutrophils (e.g., with a fluorescent dye like Calcein AM).

-

Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 3-µm porosity for neutrophils) into the wells of a 24-well plate.

-

Chemoattractant: Add C5a to the lower chamber.

-

Cell Seeding: Add the labeled neutrophils to the upper chamber.

-

Incubation: Incubate the plate to allow the cells to migrate through the membrane towards the C5a gradient.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader or by flow cytometry.

dot

Caption: Chemotaxis Assay Workflow.

Receptor Activation: Calcium Mobilization Assay

Principle: This assay measures the increase in intracellular calcium concentration following C5aR1 activation, often using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Generalized Protocol:

-

Cell Loading: Load cells expressing C5aR1 (e.g., neutrophils or a transfected cell line) with Fluo-4 AM.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add C5a to the cells to stimulate C5aR1.

-

Fluorescence Measurement: Continuously measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer. The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

Receptor-Effector Interaction: β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated C5aR1, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or NanoBiT.

Generalized NanoBiT Protocol:

-

Cell Transfection: Co-transfect cells with two constructs: one encoding C5aR1 fused to one subunit of the NanoLuc luciferase (e.g., SmBiT) and another encoding β-arrestin fused to the other subunit (e.g., LgBiT).

-

Substrate Addition: Add the NanoLuc substrate to the cells.

-

Stimulation: Add C5a to stimulate C5aR1.

-

Luminescence Measurement: Upon C5a-induced β-arrestin recruitment to C5aR1, the two NanoLuc subunits come into close proximity, reconstituting a functional enzyme that generates a luminescent signal. Measure the luminescence signal using a plate reader.

Conclusion and Future Directions

The C5a-C5aR1 axis is a powerful and multifaceted component of the inflammatory response, with profound implications for a wide range of human diseases. Its central role in orchestrating myeloid cell trafficking and activation makes it a compelling therapeutic target. The development of specific C5aR1 antagonists, such as avacopan, represents a significant advancement in the treatment of certain autoimmune conditions and highlights the potential of targeting this pathway.

Future research will likely focus on:

-

Disease-specific roles: Further elucidating the context-dependent functions of the C5a-C5aR1 axis in different diseases to enable more targeted therapeutic strategies.

-

Biased agonism: Exploring the potential for developing biased ligands that selectively activate or inhibit specific downstream signaling pathways of C5aR1 to fine-tune therapeutic effects and minimize side effects.

-

Combination therapies: Investigating the synergistic effects of C5a-C5aR1 inhibitors with other therapeutic modalities, such as checkpoint inhibitors in cancer or antimicrobial agents in sepsis.

-

Biomarker development: Identifying reliable biomarkers to predict which patients are most likely to benefit from C5a-C5aR1-targeted therapies.

A deeper understanding of the intricate biology of the C5a-C5aR1 axis will undoubtedly pave the way for novel and more effective treatments for a host of debilitating inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Association of COVID-19 inflammation with activation of the C5a-C5aR1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lambris.com [lambris.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of C5a-C5aR axis in the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased C5a receptor expression in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional roles for C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the chemotactic complement fragment C5a in rheumatoid synovial fluids by radioimmunoassay: role of C5a in the acute inflammatory phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C5a-C5aR1 axis controls mitochondrial fission to promote podocyte injury in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]

- 15. DRP1 bridges complement component C5a and podocyte injury in lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C5a promotes development of experimental lupus nephritis which can be blocked with a specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contribution of C5aR1 to Neuroinflammation and Neuronal Dysfunction in Alzheimer’s Disease [escholarship.org]

- 18. C5aR1 shapes a non-inflammatory tumor microenvironment and mediates immune evasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy [frontiersin.org]

- 20. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsjournals.org [atsjournals.org]

- 22. Complement C5a induces the formation of neutrophil extracellular traps by myeloid-derived suppressor cells to promote metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. C5aR1 signaling promotes region and age dependent synaptic pruning in models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. d-nb.info [d-nb.info]

- 28. UQ eSpace [espace.library.uq.edu.au]

- 29. Experimental design of complement component 5a-induced acute lung injury (C5a-ALI): a role of CC-chemokine receptor type 5 during immune activation by anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The C5a/C5aR1 Axis Promotes Migration of Tolerogenic Dendritic Cells to Lymph Nodes, Impairing the Anticancer Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. caymanchem.com [caymanchem.com]

- 33. medchemexpress.com [medchemexpress.com]

- 34. Portico [access.portico.org]

- 35. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 36. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]

- 37. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Novel Compound BM213 on Myocardial Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the therapeutic potential of a novel compound, designated BM213, in mitigating myocardial reactive oxygen species (ROS) production. In the absence of specific published data on this compound, this document outlines the established mechanisms of myocardial ROS generation and presents a structured approach to investigate the efficacy and mechanism of action of a potential new therapeutic agent. This guide is intended to serve as a foundational resource for researchers and drug development professionals in the cardiovascular field, offering detailed experimental protocols, data presentation formats, and visual representations of key signaling pathways.

Introduction to Myocardial ROS and Therapeutic Targeting

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] In the myocardium, ROS play a dual role. At physiological levels, they are crucial for normal cellular signaling. However, excessive ROS production, a condition known as oxidative stress, is a key contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction, ischemia-reperfusion injury, and heart failure.[1][2][3][4] The primary sources of ROS in cardiomyocytes include the mitochondrial electron transport chain and NADPH oxidases (NOX).[5][6][7][8] Consequently, the development of therapeutic agents that can selectively modulate ROS production in the myocardium is of significant interest. This guide will focus on the hypothetical compound this compound as a candidate for mitigating myocardial ROS.

Key Sources of Myocardial ROS

A thorough understanding of the primary sources of ROS in cardiomyocytes is essential for designing experiments to evaluate the efficacy of a compound like this compound.

Mitochondrial ROS Production

Mitochondria are the main source of cellular ROS in the heart.[2][3][4][9] During oxidative phosphorylation, electrons can leak from the electron transport chain (ETC), primarily at complexes I and III, and react with molecular oxygen to form superoxide (O₂⁻).[4] This process is exacerbated under pathological conditions such as ischemia-reperfusion injury.[3][4]

NADPH Oxidase (NOX) -Derived ROS

The NADPH oxidase (NOX) family of enzymes are major non-mitochondrial sources of ROS in the cardiovascular system.[5][6][7][8] In cardiomyocytes, NOX2 and NOX4 are the predominant isoforms.[6][7][8] These enzymes catalyze the transfer of an electron from NADPH to molecular oxygen, generating superoxide or hydrogen peroxide.[8] Activation of NOX enzymes is implicated in cardiac hypertrophy and heart failure.[8][10]

Evaluating the Efficacy of this compound on Myocardial ROS Production

To assess the potential of this compound as a modulator of myocardial ROS, a series of in vitro and in vivo experiments are necessary.

In Vitro Models

-

Primary Cardiomyocyte Cultures: Neonatal or adult rodent cardiomyocytes are commonly used to study the direct effects of compounds on ROS production in a controlled environment.

-

H9c2 Cell Line: A rat cardiomyoblast cell line that provides a more homogenous and readily available model, although less physiologically representative than primary cells.

In Vivo Models

-

Ischemia-Reperfusion (I/R) Injury Models: Rodent models of I/R injury, typically induced by temporary ligation of the left anterior descending (LAD) coronary artery, are the gold standard for studying oxidative stress in the context of myocardial infarction.

-

Pressure-Overload Models: Models such as transverse aortic constriction (TAC) induce cardiac hypertrophy and heart failure, allowing for the evaluation of compounds in a chronic disease setting.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for measuring myocardial ROS.

Measurement of Superoxide Production

-

Dihydroethidium (DHE) Staining: DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

-

Protocol:

-

Prepare a 5 µM DHE solution in serum-free media.

-

Incubate cultured cardiomyocytes or tissue sections with the DHE solution for 30 minutes at 37°C, protected from light.

-

Wash the cells or tissue three times with PBS.

-

Visualize and quantify fluorescence using a fluorescence microscope or plate reader.

-

-

-

Lucigenin-Enhanced Chemiluminescence: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide.

-

Protocol:

-

Homogenize heart tissue or lyse cultured cardiomyocytes in a buffer containing 5 µM lucigenin.

-

Measure chemiluminescence using a luminometer.

-

-

Measurement of Hydrogen Peroxide Production

-

Amplex Red Assay: Amplex Red reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.

-

Protocol:

-

Prepare a reaction buffer containing 50 µM Amplex Red and 0.1 U/mL HRP.

-

Add the reaction buffer to cell lysates or tissue homogenates.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence with a plate reader (excitation/emission ~570/585 nm).

-

-

Quantitative Data Presentation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.

Table 1: Effect of this compound on Superoxide Production in Cultured Cardiomyocytes

| Treatment Group | DHE Fluorescence (Arbitrary Units) | % Reduction vs. Control |

| Control (Vehicle) | 100 ± 8.5 | - |

| This compound (1 µM) | 72 ± 6.1 | 28% |

| This compound (10 µM) | 45 ± 4.3 | 55% |

| This compound (50 µM) | 28 ± 3.9 | 72% |

Table 2: Effect of this compound on Myocardial ROS in a Rodent I/R Model

| Treatment Group | Myocardial H₂O₂ Level (nmol/mg protein) | Infarct Size (% of Area at Risk) |

| Sham | 1.2 ± 0.3 | - |

| I/R + Vehicle | 5.8 ± 0.9 | 45 ± 5.2% |

| I/R + this compound (10 mg/kg) | 3.1 ± 0.6 | 28 ± 4.1% |

| I/R + this compound (50 mg/kg) | 2.0 ± 0.4 | 19 ± 3.5% |

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

References

- 1. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial ROS and mitochondria-targeted antioxidants in the aged heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac mitochondria and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CARDIAC MITOCHONDRIA AND ROS GENERATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. The regulation of cardiac intermediary metabolism by NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH Oxidases in Heart Failure: Poachers or Gamekeepers? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of myocardial growth and death by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial dysfunction and oxidative stress in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NADPH Oxidase and Cardiac Failure - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential Role of BM213 in Cardiomyocyte Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte apoptosis, or programmed cell death of heart muscle cells, is a critical process implicated in the pathogenesis of various cardiovascular diseases, including myocardial infarction, heart failure, and chemotherapy-induced cardiotoxicity. Understanding the molecular pathways governing cardiomyocyte apoptosis is paramount for the development of novel therapeutic interventions.

BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] The C5a-C5aR1 axis is known to have dual roles, being either pro- or anti-apoptotic depending on the cell type and context.[4][5] While this compound has been investigated for its anti-cancer properties and its ability to modulate immune responses, its direct effects on cardiomyocyte apoptosis remain unexplored.[2][3]

This technical guide provides a comprehensive framework for investigating the potential effects of this compound on cardiomyocyte apoptosis. It outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows to facilitate research in this novel area.

Experimental Design and Workflow

A systematic investigation into the effects of this compound on cardiomyocyte apoptosis would involve inducing an apoptotic state, treating the cells with this compound, and then assessing various markers of C5aR1 activation and apoptosis.

Detailed Experimental Protocols

Protocol 1: Induction of Cardiomyocyte Apoptosis

This protocol describes the induction of apoptosis in cultured neonatal rat ventricular myocytes (NRVMs) using Doxorubicin, a well-established cardiotoxic agent.

-

Cell Culture: Isolate and culture NRVMs according to standard laboratory procedures. Plate cells in appropriate culture dishes and allow them to adhere and resume spontaneous beating.

-

Apoptosis Induction:

-

Prepare a stock solution of Doxorubicin in sterile water or DMSO.

-

Replace the culture medium with fresh medium containing Doxorubicin at a final concentration of 1 µM. Other agents like hydrogen peroxide (H₂O₂) or staurosporine can also be used.[6][7]

-

Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

-

This compound Treatment: For experimental groups, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) either concurrently with the apoptotic stimulus or as a pre-treatment, depending on the experimental hypothesis.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9][10]

-

Cell Fixation:

-

Wash cells with Phosphate Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization:

-

Incubate cells in a permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).[11]

-

Add 50 µL of the TUNEL reaction mixture to each sample.

-

Incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Counterstaining and Imaging:

-

Wash three times with PBS.

-

To identify cardiomyocytes, incubate with an anti-α-sarcomeric actin monoclonal antibody.[11][12]

-

Counterstain nuclei with DAPI or Hoechst 33258.[11]

-

Analyze samples under a fluorescence microscope. TUNEL-positive nuclei will appear green, while all nuclei will appear blue.

-

Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of nuclei in multiple fields.[10]

-

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic cascade.[13][14][15]

-

Cell Lysis:

-

Pellet cultured cells (e.g., 1-5 x 10⁶ cells) by centrifugation.[16]

-

Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer.[14][15]

-

Incubate on ice for 10-15 minutes.[16]

-

Centrifuge at 16,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

-

Caspase Assay:

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The level of caspase-3 activity is directly proportional to the colorimetric signal.[13][15]

Protocol 4: Western Blotting for Apoptotic Markers

Western blotting allows for the semi-quantitative detection of key proteins involved in apoptosis.[18]

-

Protein Extraction: Lyse cells as described in the Caspase-3 Activity Assay protocol.

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-Bcl-2 (anti-apoptotic)

-

Anti-Bax (pro-apoptotic)

-

Anti-Cleaved Caspase-3

-

Anti-Cleaved PARP (a substrate of activated caspases)[18]

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 5: C5aR1 Activation Assays

To confirm that this compound is acting through its target receptor, C5aR1, the following assays should be performed. This compound is known to induce C5aR1-mediated calcium mobilization and pERK1/2 signaling.[1][2][3]

-

Calcium Mobilization Assay:

-

Culture cardiomyocytes in a 96-well black-walled plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[19][20]

-

Establish a stable baseline fluorescence reading using a fluorescence microplate reader (e.g., FLIPR).[19]

-

Automatically add this compound at various concentrations and immediately measure the change in fluorescence intensity, which corresponds to intracellular calcium release.[20]

-

-

Phospho-ERK1/2 Detection:

Data Presentation

Quantitative data from the described experiments should be summarized in clear, well-structured tables to allow for easy comparison between different treatment groups.

Table 1: Effect of this compound on Cardiomyocyte Apoptosis

| Treatment Group | % TUNEL-Positive Cells (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Densitometry Units) |

|---|---|---|---|

| Control (Untreated) | |||

| Apoptotic Stimulus (e.g., Doxorubicin) | |||

| Apoptotic Stimulus + this compound (10 nM) | |||

| Apoptotic Stimulus + this compound (100 nM) | |||

| Apoptotic Stimulus + this compound (1 µM) |

| this compound alone (1 µM) | | | |

Table 2: C5aR1 Activation by this compound in Cardiomyocytes

| Treatment Group | Peak Calcium Flux (Relative Fluorescence Units) | pERK1/2 / Total ERK1/2 Ratio |

|---|---|---|

| Control (Untreated) | ||

| This compound (10 nM) | ||

| This compound (100 nM) | ||

| This compound (1 µM) |

| C5a (Positive Control) | | |

Signaling Pathways

Understanding the underlying signaling pathways is crucial for interpreting experimental results. The following diagrams illustrate the known C5aR1 signaling cascade and the general pathways of cardiomyocyte apoptosis.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A neuronal C5a receptor and an associated apoptotic signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C5a Induces Inflammatory Signaling and Apoptosis in PC12 Cells through C5aR-Dependent Signaling: A Potential Mechanism for Adrenal Damage in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ahajournals.org [ahajournals.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. mpbio.com [mpbio.com]

- 15. biogot.com [biogot.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. benchchem.com [benchchem.com]

- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

Elucidation of the BM213-Induced C5aR1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway initiated by BM213, a potent and selective synthetic peptide agonist for the Complement C5a Receptor 1 (C5aR1). This compound's unique biased agonism offers a valuable tool for dissecting the nuanced signaling of C5aR1, a key player in inflammatory and immune responses. This document outlines the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Signaling Pathway

This compound selectively activates C5aR1, a G protein-coupled receptor (GPCR), initiating a distinct intracellular signaling cascade. Unlike the endogenous ligand C5a, which activates both G protein and β-arrestin pathways, this compound demonstrates biased agonism. It preferentially activates Gαi-protein-dependent signaling, leading to downstream effects such as calcium mobilization and phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] Notably, this compound does not induce the recruitment of β-arrestin, a pathway typically associated with receptor desensitization and internalization, as well as G protein-independent signaling.[2][3] This biased signaling profile makes this compound a critical tool for isolating and studying the consequences of Gαi-mediated C5aR1 activation.

The activation of the C5aR1 by this compound has been shown to have anti-inflammatory effects, such as the suppression of lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from human macrophages.[5][6]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound's interaction with C5aR1 and its downstream effects.

| Parameter | Receptor | Value | Reference |